molecular formula C27H27N3O3S B11133247 7-Methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11133247
M. Wt: 473.6 g/mol
InChI Key: VLTZSQGKZZWGHO-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno[2,3-c]pyrrole-3,9-dione class, a bicyclic scaffold with a fused chromone (benzopyran) and pyrrole system. Its structure features a 7-methyl group on the chromone ring, a 5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl substituent at position 2, and a 4-(propan-2-yl)phenyl group at position 1 ().

Properties

Molecular Formula

C27H27N3O3S

Molecular Weight

473.6 g/mol

IUPAC Name

7-methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H27N3O3S/c1-14(2)12-21-28-29-27(34-21)30-23(18-9-7-17(8-10-18)15(3)4)22-24(31)19-13-16(5)6-11-20(19)33-25(22)26(30)32/h6-11,13-15,23H,12H2,1-5H3

InChI Key

VLTZSQGKZZWGHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)CC(C)C)C5=CC=C(C=C5)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic synthesis. The key steps include the formation of the thiadiazole ring, the construction of the chromeno-pyrrole system, and the introduction of the various alkyl substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that can be carried out in large reactors. The use of continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Quality control measures, such as HPLC and NMR spectroscopy, are essential to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-METHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings. Its unique properties could enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of 7-METHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Below is a comparative analysis of structurally related compounds:

Compound Core Structure Key Substituents Biological Activity Synthetic Method Reference
Target Compound Chromeno[2,3-c]pyrrole-3,9-dione 7-Methyl, 2-(5-isobutyl-thiadiazole), 1-(4-isopropylphenyl) Glucokinase activation, Antioxidant One-pot MCRs (methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate + amines)
1-(4-Hydroxyphenyl)-2-(5-isobutyl-thiadiazol-2-yl)-7-methyl-chromeno[2,3-c]pyrrole-3,9-dione Chromeno[2,3-c]pyrrole-3,9-dione 7-Methyl, 2-(5-isobutyl-thiadiazole), 1-(4-hydroxyphenyl) Unknown (structural analog) Similar MCRs with 4-hydroxyphenyl substituent
Chromeno[2,3-d]pyrimidine Derivatives Chromeno[2,3-d]pyrimidine Pyrimidine ring fused to chromone Cytotoxic (A-549, HT-29 cell lines) Hydrazine hydrate/xylose/glucose reactions
Benzo[a]chromeno[2,3-c]phenazin-1-ones Benzo[a]chromeno-phenazine Phenazine fused to chromone Medicinal (unspecified) Three-component condensation with TMG ionic liquid catalyst
2H-Spiro-[chromeno[2,3-c]pyrrole-1,3'-indoline]-2',3,9-triones Spiro-chromeno-pyrrole-indoline Spiro-indoline at position 1 Combinatorial library potential Three-component cyclization (isatins + amines)

Physicochemical Properties

  • Melting Points: Chromeno-pyrrole derivatives typically exhibit high melting points (>200°C) due to aromatic stacking. The target compound’s isobutyl-thiadiazole group may lower melting points slightly compared to hydroxylated analogs ().
  • Solubility : The isopropylphenyl group in the target compound likely reduces aqueous solubility compared to hydroxylated analogs but improves logP values (predicted ~3.5), favoring oral bioavailability.

Biological Activity

The compound 7-Methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule characterized by its unique structure that integrates a thiadiazole ring and a chromeno-pyrrole moiety. This structural complexity suggests significant potential for various biological activities. The molecular formula of this compound is C20H24N4O2SC_{20}H_{24}N_{4}O_{2}S, indicating the presence of multiple functional groups that may contribute to its pharmacological properties.

Structural Features

The compound features:

  • Thiadiazole Ring : Known for its antimicrobial and antifungal properties.
  • Chromeno-Pyrrole Structure : Associated with anticancer activities.
  • Substituents : Including methyl and isopropyl groups that may enhance lipophilicity and biological activity.

Biological Activities

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities. The following table summarizes the biological activities associated with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
5-Methylthio-1,3,4-thiadiazoleContains a thiadiazole ringAntimicrobial
Chromeno[2,3-c]pyrrole derivativesSimilar chromeno-pyrrole structureAnticancer
4-(Methylsulfanyl)phenyl derivativesMethylsulfanyl group presenceAnti-inflammatory

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. Preliminary studies suggest potential mechanisms including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Binding : It may interact with receptors leading to cellular responses that could be therapeutic.

Case Studies and Research Findings

  • Antimicrobial Activity : Compounds similar to 7-Methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-... have shown significant antimicrobial activity against various pathogens. For instance, studies demonstrated that thiadiazole derivatives exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Research involving chromeno-pyrrole derivatives has highlighted their anticancer properties through mechanisms such as apoptosis induction in cancer cells. A study utilized molecular docking techniques to predict interactions between the target compound and cancer-related proteins .
  • Anti-inflammatory Effects : Derivatives containing methylsulfanyl groups have been shown to reduce inflammation in preclinical models. This suggests that the target compound may also possess anti-inflammatory properties .

Synthesis and Characterization

The synthesis of 7-Methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-... typically involves multi-step synthetic routes:

  • Formation of Thiadiazole Ring : This is often achieved through condensation reactions involving appropriate precursors.
  • Chromeno-Pyrrole Assembly : Subsequent steps involve cyclization processes to construct the chromeno-pyrrole framework.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

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